molecular formula C7H15N B3242320 (S)-1-Cyclopentyl-ethylamine CAS No. 150852-71-4

(S)-1-Cyclopentyl-ethylamine

Cat. No.: B3242320
CAS No.: 150852-71-4
M. Wt: 113.2 g/mol
InChI Key: NLHIUUMEKSNMLS-LURJTMIESA-N
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Description

(S)-1-Cyclopentyl-ethylamine is an organic compound characterized by a cyclopentyl group attached to an ethylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-Cyclopentyl-ethylamine typically involves the following steps:

    Starting Material: The synthesis begins with cyclopentyl bromide.

    Nucleophilic Substitution: Cyclopentyl bromide undergoes nucleophilic substitution with ethylamine under basic conditions to form the desired product.

    Chiral Resolution: The racemic mixture obtained is then subjected to chiral resolution using a suitable resolving agent to isolate the (S)-enantiomer.

Industrial Production Methods: Industrial production methods often involve similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the (S)-enantiomer.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding imines or amides.

    Reduction: It can be reduced to form secondary amines.

    Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitutions, due to the presence of the amine group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve alkyl halides or sulfonates under basic conditions.

Major Products:

    Oxidation: Formation of imines or amides.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted amines.

Scientific Research Applications

(S)-1-Cyclopentyl-ethylamine has several scientific research applications:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical studies.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug synthesis.

    Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of (S)-1-Cyclopentyl-ethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into active sites of enzymes or receptors, influencing their activity. This interaction can lead to inhibition or activation of biochemical pathways, depending on the target.

Comparison with Similar Compounds

    ®-1-Cyclopentyl-ethylamine: The enantiomer of (S)-1-Cyclopentyl-ethylamine, with different stereochemistry.

    Cyclopentylamine: Lacks the ethyl group, making it less complex.

    1-Cyclopentyl-2-methylamine: Similar structure but with a methyl group instead of an ethyl group.

Properties

IUPAC Name

(1S)-1-cyclopentylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N/c1-6(8)7-4-2-3-5-7/h6-7H,2-5,8H2,1H3/t6-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLHIUUMEKSNMLS-LURJTMIESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCC1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1CCCC1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(S)-1-Cyclopentyl-ethylamine

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